2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione
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Overview
Description
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione is a derivative of phthalazine-1,4-dione, a compound known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with phenylhydrazine in the presence of acetic acid and sodium acetate . The reaction is carried out under reflux conditions to yield the desired product. Another method involves the use of microdroplets containing a mixture of phenylhydrazine and phthalic anhydride or phthalic acid, which accelerates the reaction and improves yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and microreactor technology could potentially be employed to scale up the synthesis, ensuring consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative ring cleavage to form phthalic acid.
Substitution: Alkylation reactions can be performed using propargyl bromide in the presence of potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Typically involves electrochemical generation in aqueous or non-aqueous solvents.
Substitution: Requires the use of alkyl halides and strong bases like potassium tert-butoxide.
Major Products
Oxidation: Phthalic acid.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential anticonvulsant and anti-inflammatory agent
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity. Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit key enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Shares a similar structure but lacks the methyl group at the 2-position.
Phthalhydrazide: Another derivative of phthalazine-1,4-dione with different substituents.
Uniqueness
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 2-position enhances its anticonvulsant and antimicrobial properties compared to its analogs .
Properties
CAS No. |
89811-41-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-methyl-3-phenylphthalazine-1,4-dione |
InChI |
InChI=1S/C15H12N2O2/c1-16-14(18)12-9-5-6-10-13(12)15(19)17(16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
AGGFBAAISFRGMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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